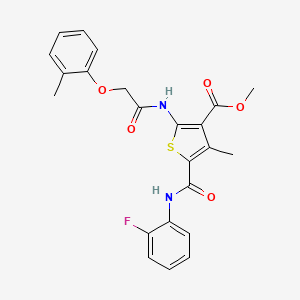
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a cyclohexyl ring attached to the pyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The subsequent introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions using cyclohexyl halides. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparación Con Compuestos Similares
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 5-amino-4-methyl-1-cyclohexyl-pyrazole-3-carboxylate: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate: The cyclohexyl group is replaced by a phenyl group, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18ClN3O2 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 |
Clave InChI |
FVRDWYJYPFYEHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)







![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)



